Calculated Lipophilicity (XLogP3) of 2-Chlorobenzimidazol-1-amine vs. Unsubstituted Analog
2-Chlorobenzimidazol-1-amine exhibits a calculated XLogP3 value of 1.9, indicating moderate lipophilicity [1]. This is a quantifiable difference from its unsubstituted analog, 1H-benzimidazol-1-amine, which has a lower XLogP3 of 1.1 [2]. The increased lipophilicity of the 2-chloro derivative may translate to improved membrane permeability, a critical factor in the design of cell-permeable probes or orally bioavailable drug candidates.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1H-benzimidazol-1-amine: 1.1 |
| Quantified Difference | +0.8 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion, potentially enhancing cellular uptake and bioavailability in biological assays.
- [1] PubChem. (2025). 1H-Benzimidazol-1-amine, 2-chloro-. National Center for Biotechnology Information. CID 5299429. View Source
- [2] PubChem. (2025). 1H-Benzimidazol-1-amine. National Center for Biotechnology Information. CID 16112948. View Source
